molecular formula C12H13N3O3 B11770824 5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one CAS No. 6972-25-4

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B11770824
CAS No.: 6972-25-4
M. Wt: 247.25 g/mol
InChI Key: FBVRUFRHYUZJRD-UHFFFAOYSA-N
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Description

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of 2-ethoxyaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like chloroform (CHCl₃) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.

Major Products Formed

    Oxidation: Formation of 5-((2-Ethoxyphenyl)amino)-6-oxopyrimidin-4(3H)-one.

    Reduction: Formation of 5-((2-Ethoxyphenyl)amino)-6-aminopyrimidin-4(3H)-one.

    Substitution: Formation of various substituted pyrimidines depending on the substituent introduced.

Scientific Research Applications

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-Methoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one
  • 5-((2-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one
  • 5-((2-Fluorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one

Uniqueness

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one is unique due to its specific ethoxy substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

CAS No.

6972-25-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O3/c1-2-18-9-6-4-3-5-8(9)15-10-11(16)13-7-14-12(10)17/h3-7,15H,2H2,1H3,(H2,13,14,16,17)

InChI Key

FBVRUFRHYUZJRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(N=CNC2=O)O

Origin of Product

United States

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